![molecular formula C17H16ClF3N2O4S B2652161 [5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate CAS No. 955964-19-9](/img/structure/B2652161.png)

[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

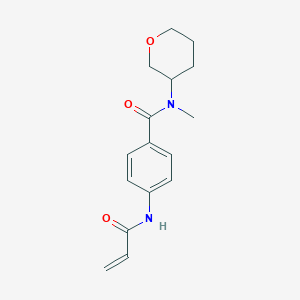

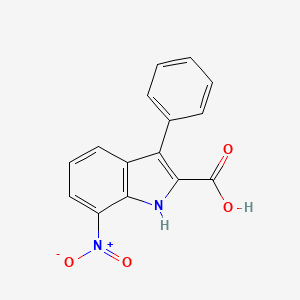

“[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate” is a chemical compound with the molecular formula C17H16ClF3N2O4S . It is used in various chemical reactions and has several synonyms .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 436.8331496 . It includes a pyrazol ring and a cyclopropane ring, along with various functional groups such as sulfonyl, methyl, and trifluoromethyl .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 443.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 72.4±0.3 cm3 .Scientific Research Applications

Synthesis and Biological Evaluation

- Cyclooxygenase-2 Inhibitors : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, closely related to the chemical structure , were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), with significant findings in the development of potent and selective inhibitors. This research suggests potential applications in the treatment of inflammation-related conditions (Penning et al., 1997).

Synthetic Applications

- Trifluoropropene Derivatives : Studies on the reactivity of trifluoropropene derivatives, which share the trifluoromethyl group with the compound of interest, demonstrate their utility as synthons in producing various heterocyclic compounds. These derivatives can undergo 1,3-dipolar cycloadditions to form compounds with potential applications in medicinal chemistry and materials science (Plancquaert et al., 1996).

Antimicrobial and Anticancer Activities

- Antimicrobial and Cytotoxic Activities : Novel derivatives, including those based on pyrazole structures similar to the compound , have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Such studies highlight the potential of these compounds in developing new therapeutic agents against bacterial infections and cancer (Muralikrishna et al., 2012).

Lewis Acid Catalysis

- Catalytic Applications : Research into Lewis acid catalysts, such as scandium trifluoromethanesulfonate, underscores the significance of such catalysts in facilitating acylation reactions. These findings could provide a foundation for synthesizing compounds with complex structures, including those similar to the compound under discussion, enhancing efficiency and selectivity in organic synthesis (Ishihara et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[5-[(2-chlorophenyl)methylsulfonyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2O4S/c1-23-15(28(25,26)9-11-4-2-3-5-13(11)18)12(14(22-23)17(19,20)21)8-27-16(24)10-6-7-10/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEALHWNAMDPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2CC2)S(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2652078.png)

![4-(tert-butyl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2652086.png)

![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/no-structure.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652096.png)

![2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2652097.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide](/img/structure/B2652100.png)